

# A Comprehensive Technical Guide to 1,4-Diisopropyl-2-methylbenzene

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## Compound of Interest

Compound Name: 1,4-Diisopropyl-2-methylbenzene

Cat. No.: B1295472

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**1,4-Diisopropyl-2-methylbenzene**, a substituted aromatic hydrocarbon, is a compound of interest in various chemical and potentially biological research areas. This technical guide provides a detailed overview of its chemical and physical properties, available synthesis and analytical methodologies, and a summary of its known safety profile. The information is presented to support researchers and professionals in drug development and other scientific disciplines.

## Chemical and Physical Properties

The fundamental properties of **1,4-Diisopropyl-2-methylbenzene** are summarized in the table below, providing a quick reference for experimental planning and safety assessments.

Property	Value	Reference
CAS Number	58502-85-5	[1]
Molecular Formula	C <sub>13</sub> H <sub>20</sub>	[1]
Molecular Weight	176.30 g/mol	[1]
IUPAC Name	1,4-diisopropyl-2-methylbenzene	
Appearance	Colorless liquid (presumed based on related compounds)	
Boiling Point	Data not available	
Melting Point	Data not available	
Density	Data not available	
Solubility	Expected to be soluble in nonpolar organic solvents and insoluble in water.	
Vapor Pressure	Data not available	

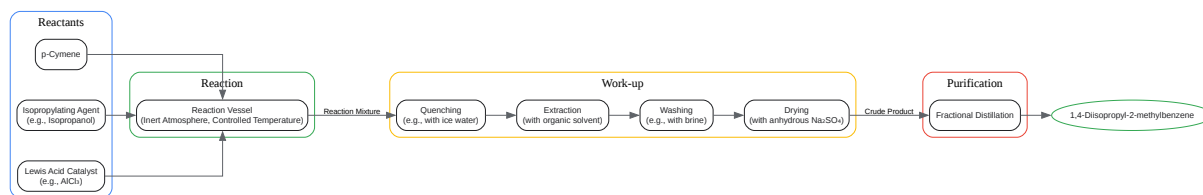
## Synthesis and Experimental Protocols

While a specific, detailed protocol for the synthesis of **1,4-diisopropyl-2-methylbenzene** is not readily available in the reviewed literature, general methods for the synthesis of diisopropylbenzene isomers can be adapted. A common approach involves the Friedel-Crafts alkylation of a suitable aromatic precursor.

### General Synthesis Approach: Friedel-Crafts Alkylation

A potential synthetic route for **1,4-diisopropyl-2-methylbenzene** is the Friedel-Crafts alkylation of p-cymene (4-isopropyltoluene) with an isopropylating agent such as isopropyl alcohol or 2-chloropropane, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl<sub>3</sub>).

Experimental Workflow: Synthesis of **1,4-Diisopropyl-2-methylbenzene**



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Caption: A generalized workflow for the synthesis of **1,4-diisopropyl-2-methylbenzene**.

## Analytical Methodologies

Characterization of **1,4-diisopropyl-2-methylbenzene** would typically involve standard analytical techniques to confirm its identity and purity.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy are essential for structural elucidation.

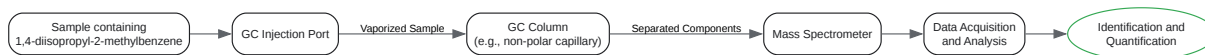
- $^1\text{H}$  NMR: The spectrum is expected to show signals corresponding to the aromatic protons, the methine protons of the isopropyl groups, and the methyl protons of the isopropyl and methyl groups. The splitting patterns and integration values would be key to confirming the substitution pattern.
- $^{13}\text{C}$  NMR: The spectrum would reveal the number of unique carbon environments in the molecule, consistent with its structure.

## Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for both separation and identification.

- Gas Chromatography (GC): The retention time of the compound on a suitable column (e.g., a non-polar capillary column) can be used for its identification and quantification. The Kovats retention index for **1,4-diisopropyl-2-methylbenzene** on a standard non-polar column is reported to be 1210.[1]
- Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns that can be used to confirm the structure of the compound. The main library GC-MS data for this compound shows a top peak at  $m/z$  161 and the molecular ion peak at  $m/z$  176.[1]

#### Experimental Workflow: GC-MS Analysis



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Caption: A simplified workflow for the analysis of **1,4-diisopropyl-2-methylbenzene** by GC-MS.

## Biological Activity and Signaling Pathways

Currently, there is no publicly available information in the reviewed scientific literature regarding the biological activity of **1,4-diisopropyl-2-methylbenzene** or its involvement in any specific signaling pathways. Further research is required to explore its potential pharmacological or toxicological effects.

## Safety and Toxicity

Limited safety and toxicity data are available for **1,4-diisopropyl-2-methylbenzene**. However, information on the related compound, 1,4-diisopropylbenzene, can provide some initial guidance. It is important to handle this chemical with appropriate safety precautions in a well-ventilated laboratory setting.

Toxicity Data (for 1,4-diisopropylbenzene)	Value	Reference
Acute Oral LD50 (Rat)	> 3200 mg/kg	
Skin Corrosion/Irritation (Guinea pig)	Irritating to skin	
Eye Irritation	Causes eye irritation	
Aquatic Toxicity	Very toxic to aquatic life with long-lasting effects	

## Conclusion

This technical guide provides a summary of the currently available information on **1,4-diisopropyl-2-methylbenzene**. While its fundamental chemical and physical properties are partially documented, there is a significant lack of data regarding its biological activity and detailed experimental protocols for its synthesis and analysis. This presents an opportunity for further research to elucidate the potential applications and biological relevance of this compound, particularly in the context of drug discovery and development. Researchers are encouraged to conduct further studies to fill these knowledge gaps.

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## References

- 1. 1,4-Diisopropyl-2-methylbenzene | C<sub>13</sub>H<sub>20</sub> | CID 143557 - PubChem [pubchem.ncbi.nlm.nih.gov]
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